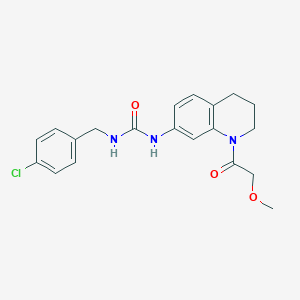

1-(4-Chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

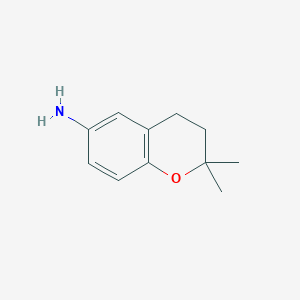

The compound 1-(4-Chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a derivative of tetrahydroquinoline, which is a bicyclic compound that has been the focus of research due to its potential pharmacological properties. Tetrahydroquinoline derivatives have been synthesized and evaluated for their activity as antagonists of various receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Transient Receptor Potential Melastatin 8 (TRPM8) channels . These receptors are involved in various physiological processes, including pain perception and cancer cell proliferation.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives typically involves the formation of the bicyclic scaffold followed by functionalization at specific positions on the rings. For instance, the synthesis of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This method could potentially be adapted for the synthesis of this compound by modifying the substituents and functional groups accordingly.

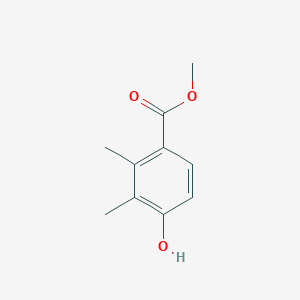

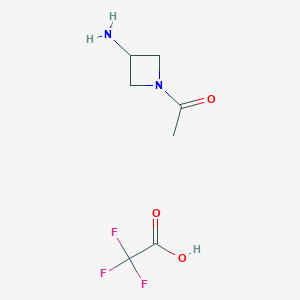

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is crucial for their biological activity. X-ray powder diffraction (XRPD) data of a related compound showed that it crystallized in an orthorhombic system with specific unit-cell parameters . The molecular characterization of these compounds is typically performed using techniques such as NMR, FT-IR, and GC-MS, which provide detailed information about the molecular framework and substituents that are essential for activity .

Chemical Reactions Analysis

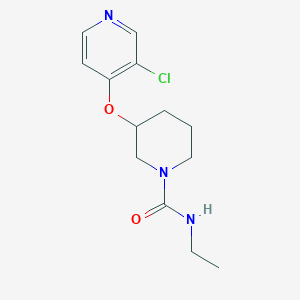

Tetrahydroquinoline derivatives undergo various chemical reactions to achieve the desired level of activity against specific receptors. For example, the introduction of aryl substituents at the 7- or 8-position of the tetrahydroquinoline scaffold has been shown to impart the best in vitro potency at TRPV1 . Additionally, the urea functionality is necessary for activity against TRPM8 channels, and specific structural modifications can lead to selective antagonism and increased potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives, such as solubility, stability, and ability to cross biological barriers, are important for their pharmacological profile. Chroman and tetrahydroquinoline ureas with the ability to cross the blood-brain barrier have been shown to be highly efficacious in chronic and acute pain models . Furthermore, the electronic properties of substituents, such as electron-withdrawing groups, have been linked to higher activities in TRPM8 antagonism and antiprostate cancer effects .

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMMWAHIZTYJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)